AS-252424

Descripción general

Descripción

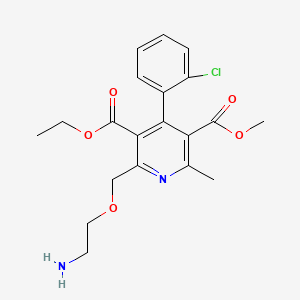

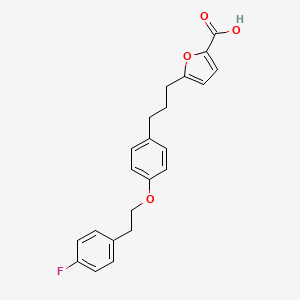

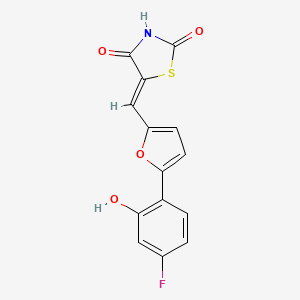

AS-252424 es un compuesto de furan-2-ilmetilen tiazolidindiona que actúa como un inhibidor selectivo de la fosfoinosítido 3-quinasa gamma (PI3Kγ). Es conocido por su potente e inhibición selectiva de PI3Kγ, con una concentración inhibitoria (IC50) de aproximadamente 33 nanomoles . Este compuesto ha sido estudiado extensamente por su papel en varios procesos biológicos, incluyendo sus posibles aplicaciones terapéuticas en enfermedades relacionadas con la inflamación y el cáncer .

Aplicaciones Científicas De Investigación

AS-252424 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de PI3Kγ y sus efectos en varias vías de señalización.

Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la inflamación.

Medicina: Explorado como un posible agente terapéutico para enfermedades como el cáncer, donde PI3Kγ juega un papel crucial en el crecimiento y la supervivencia tumoral.

Industria: Utilizado en el desarrollo de nuevos medicamentos y estrategias terapéuticas dirigidas a PI3Kγ

Mecanismo De Acción

AS-252424 ejerce sus efectos inhibiendo selectivamente PI3Kγ, una enzima clave involucrada en la vía de señalización de la fosfoinosítido 3-quinasa (PI3K). La inhibición de PI3Kγ conduce a la supresión de los eventos de señalización descendentes, incluida la activación de la proteína quinasa B (Akt) y otras vías relacionadas. Esta inhibición da como resultado la modulación de varios procesos celulares, como el crecimiento, la supervivencia y la migración celular .

Análisis Bioquímico

Biochemical Properties

AS-252424 plays a significant role in biochemical reactions, particularly as a PI3Kγ inhibitor . It interacts with enzymes such as PI3Kγ, showing reduced potency on PI3Kα . The nature of these interactions is competitive, specifically with ATP .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell activity in pancreatic cancer cell lines HPAF and Capan1 . Moreover, it influences cell function by impacting cell signaling pathways, specifically the PI3K/Akt pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as an ATP-competitive PI3Kγ inhibitor, meaning it competes with ATP for binding sites, thereby inhibiting the action of PI3Kγ . This inhibition can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to induce apoptotic pathway activation and significant changes in global phosphorylation-regulated cell signal . It also induces reactivation of Akt, which can decrease the treatment outcome on cell survival .

Dosage Effects in Animal Models

In animal models, specifically in acute peritonitis mouse models, oral administration of this compound (10 mg/kg) led to a moderate reduction of neutrophil recruitment . This result was almost identical to what was observed in PI3Kγ-deficient mice .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with enzymes such as PI3Kγ and has effects on metabolic flux .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AS-252424 implica la formación de la estructura central de furan-2-ilmetilen tiazolidindiona. La ruta sintética normalmente incluye los siguientes pasos:

Formación del Núcleo de Tiazolidindiona: Esto implica la reacción de tiazolidina-2,4-diona con aldehídos apropiados para formar el núcleo de tiazolidindiona.

Introducción del Anillo de Furano: El anillo de furano se introduce mediante una reacción de condensación con furano-2-carbaldehído.

Purificación Final: El producto final se purifica mediante técnicas cromatográficas estándar para lograr una alta pureza.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las consideraciones clave incluyen:

Temperatura y Tiempo de Reacción: Optimizar estos parámetros para asegurar una reacción completa y minimizar los subproductos.

Selección del Disolvente: Elegir disolventes que faciliten la reacción y sean fáciles de eliminar durante la purificación.

Técnicas de Purificación: Emplear métodos cromatográficos a gran escala o técnicas de cristalización para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

AS-252424 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, lo que puede alterar su actividad biológica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes o nucleófilos en condiciones controladas.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo:

Oxidación: Derivados oxidados con propiedades electrónicas alteradas.

Reducción: Formas reducidas con grupos funcionales modificados.

Sustitución: Derivados sustituidos con diferentes sustituyentes en el anillo de furano.

Comparación Con Compuestos Similares

Compuestos Similares

LY294002: Otro inhibidor de PI3K con mayor especificidad, inhibiendo múltiples isoformas de PI3K.

Wortmannin: Un potente inhibidor de PI3K con propiedades de unión irreversible.

IC87114: Un inhibidor selectivo de PI3K delta (PI3Kδ), otra isoforma de PI3K

Singularidad de AS-252424

This compound es único debido a su alta selectividad para PI3Kγ sobre otras isoformas de PI3K. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de PI3Kγ en varios procesos biológicos y para desarrollar terapias dirigidas con menos efectos fuera del objetivo .

Propiedades

IUPAC Name |

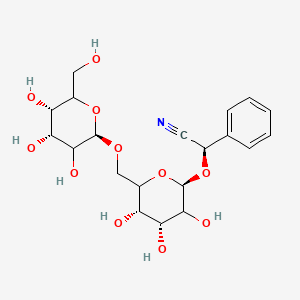

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYVWNDMOQPMGE-SDQBBNPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017365 | |

| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900515-16-4 | |

| Record name | AS-252424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS-252424 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.